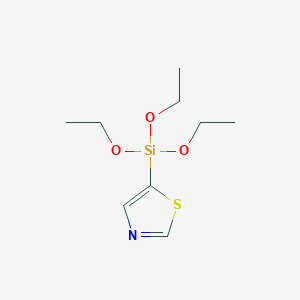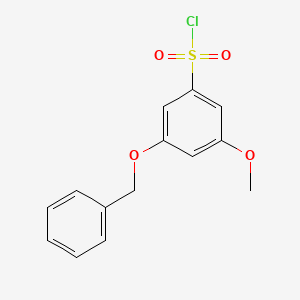
3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-(benzyloxy)-5-methoxybenzene. This can be achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The benzyloxy and methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert these groups into alcohols or alkanes.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Electrophiles: Nitronium ion (NO2+), halogens (Cl2, Br2), acyl chlorides (RCOCl)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Aldehydes and Carboxylic Acids: Formed by oxidation of benzyloxy and methoxy groups
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of sulfonamide-based drugs and other bioactive compounds.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various synthetic and biological applications to modify or label target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Benzyloxy)-4-methoxybenzenesulfonyl chloride
- 3-(Benzyloxy)-5-methylbenzenesulfonyl chloride
- 3-(Benzyloxy)-5-chlorobenzenesulfonyl chloride
Uniqueness
3-(Benzyloxy)-5-methoxybenzenesulfonyl chloride is unique due to the presence of both benzyloxy and methoxy groups, which confer specific reactivity and properties. The combination of these functional groups allows for selective reactions and modifications that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Eigenschaften
Molekularformel |
C14H13ClO4S |
|---|---|
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
3-methoxy-5-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO4S/c1-18-12-7-13(9-14(8-12)20(15,16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
RZFILKDDIXNHCG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)







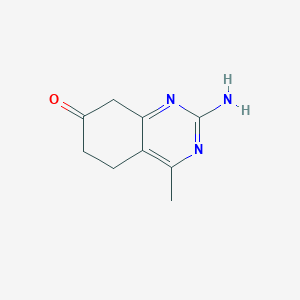
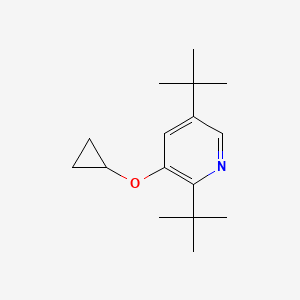
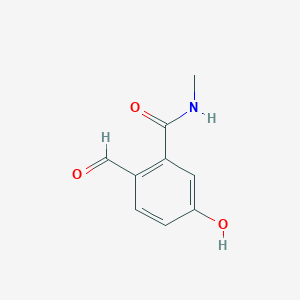
![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)

